REACTION_CXSMILES
|
[CH3:1][C:2]([OH:20])([CH3:19])[CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)[CH2:6][CH2:5]1.[H][H]>CO.[Pd]>[NH2:16][C:12]1[CH:11]=[C:10]([N:7]2[CH2:6][CH2:5][N:4]([CH2:3][C:2]([CH3:19])([OH:20])[CH3:1])[CH2:9][CH2:8]2)[CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CC(CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-])(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was carefully added to a Parr vessel
|
Type
|
CUSTOM
|
Details
|
(overnight)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Catalyst was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)N1CCN(CC1)CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |